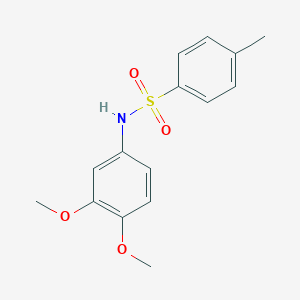

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-12-6-9-14(19-2)15(10-12)20-3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAYUPSJGCRNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions such as over-sulfonation or hydrolysis. Triethylamine (TEA) is added as a base to scavenge HCl, driving the reaction forward. After 2–4 hours, the mixture is warmed to room temperature, and the product precipitates upon aqueous workup. Typical yields range from 70% to 85%, depending on stoichiometric ratios and purity of starting materials.

Key Reaction Parameters:

Purification and Yield Optimization

Crude product purification involves recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid. Impurities such as unreacted aniline or sulfonic acid byproducts are removed via silica gel chromatography using ethyl acetate/hexane (1:4). Higher yields (up to 90%) are achievable by employing dimethylformamide (DMF) as a solvent, though this requires stringent drying to prevent hydrolysis of tosyl chloride.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the amination step. In a sealed vessel, 3,4-dimethoxyaniline and tosyl chloride are irradiated at 80°C for 15 minutes in acetonitrile, achieving 88% yield with 99% purity. This method reduces reaction time tenfold compared to conventional heating.

Solid-Phase Synthesis for Scalability

Immobilizing 3,4-dimethoxyaniline on Wang resin enables iterative sulfonylation, particularly useful for combinatorial chemistry. After coupling with tosyl chloride, cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound in 82% purity.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, highlighting efficiency and practicality:

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic conditions, 3,4-dimethoxyaniline may undergo demethylation, forming quinone-like byproducts. This is mitigated by maintaining pH > 8 via excess TEA. Additionally, residual moisture induces hydrolysis of tosyl chloride to toluenesulfonic acid, necessitating anhydrous conditions.

Spectroscopic Characterization

Post-synthesis analysis confirms structure via:

-

1H NMR (CDCl3): δ 7.61 (d, J = 8.2 Hz, 2H, aromatic), 6.42–6.40 (m, 3H, methoxyphenyl), 3.92 (s, 3H, OCH3), 2.45 (s, 3H, CH3).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. This inhibition leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Key Findings:

- Inhibition of MDM2 : Studies have demonstrated that this compound exhibits strong binding affinity to MDM2.

- Antiproliferative Effects : It has shown significant antiproliferative activity against various cancer cell lines.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

Neuroprotective Effects

There are indications that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds structurally similar to this sulfonamide have been investigated for their ability to prevent neuronal cell death caused by beta-amyloid aggregation.

Case Study:

- A compound with a similar structure was tested for its efficacy against beta-amyloid toxicity in neuronal cultures, showing promising results in reducing cell death.

C–N Bond Cleavage

Recent studies have explored the use of this compound in catalytic processes, particularly in the cleavage of C–N bonds under mild conditions. This reaction is significant for synthetic organic chemistry, allowing for the modification of complex molecules.

Experimental Findings:

- The compound was used as a model substrate in reactions with various Lewis acids, yielding C–N bond cleavage products with good to excellent yields.

| Catalyst | Yield (%) |

|---|---|

| Bi(OTf)₃ | 90 |

| Fe(OTf)₃ | 85 |

| Al(OTf)₃ | 78 |

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide

- Structural Difference : The methoxy groups are at positions 3 and 5 on the phenyl ring instead of 3 and 3.

- Synthetic Utility: This isomer is a precursor in enantioselective organocatalytic reactions, enabling the synthesis of bicyclic resorcinols via intramolecular C–H activation. Its reactivity is influenced by the symmetric placement of methoxy groups, which may stabilize transition states during cyclization .

- Key Data: Property N-(3,4-Dimethoxyphenyl) Derivative N-(3,5-Dimethoxyphenyl) Derivative Molecular Formula C₁₅H₁₇NO₄S C₁₅H₁₇NO₄S CAS Number 100956-66-9 Not explicitly reported Key Applications Intermediate for heterocycles Organocatalytic synthesis

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

- Structural Difference : Incorporates an ethyl linker and an additional methyl group on the sulfonamide nitrogen.

- Crystallographic Insight : The crystal structure (Acta Cryst. E67, o2186) reveals a distorted tetrahedral geometry around the sulfur atom, with intermolecular C–H···O hydrogen bonding stabilizing the lattice. This contrasts with the planar conformation of the parent compound due to steric effects from the ethyl group .

- Bioactivity : Sulfonamide derivatives with ethyl linkers exhibit enhanced antimicrobial properties compared to simpler analogs, likely due to improved membrane permeability .

Comparison with Nitro-Substituted Derivatives

Nitro-substituted analogs, such as N-(3,4-dimethoxyphenyl)-3-nitrobenzenesulfonamide and N-(3,4-dimethoxyphenyl)-4-nitrobenzenesulfonamide (CAS: H58758, H58147), highlight the impact of electron-withdrawing groups:

- Reactivity : Nitro groups reduce electron density on the sulfonamide nitrogen, decreasing nucleophilicity. This alters their utility in reactions requiring nucleophilic intermediates (e.g., SN2 substitutions) .

- Applications : Nitro derivatives are precursors for reduced amine or azo compounds, whereas the methyl-substituted parent compound is more stable under oxidative conditions .

Comparison with Heterocyclic Derivatives

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Structural Difference : Incorporates a benzimidazole-carboxamide core instead of a sulfonamide.

- Synthetic Route : Synthesized via one-pot reductive cyclization using sodium dithionite, contrasting with the stepwise sulfonylation of the parent compound .

- Bioactivity : Benzimidazole derivatives often exhibit antitumor or antiviral activity, whereas sulfonamides like N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide are explored for antimicrobial applications .

N-(2-(2-(3,4-dimethoxyphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

Physicochemical and Pharmacokinetic Comparisons

Key Trends :

- Increased lipophilicity (LogP) correlates with extended alkyl chains or aromatic substituents.

- Lower solubility in polar solvents (e.g., DMSO) is observed for bulkier derivatives.

Biological Activity

N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted aromatic system. The presence of the dimethoxy and methyl groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active sites of enzymes, thereby modulating their activity. This interaction can lead to inhibition of enzymatic processes critical for cellular function.

- Receptor Modulation : It has been investigated for its potential as a receptor ligand, which suggests that it may influence signaling pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains. For instance, it demonstrated effective minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values ranging from 0.23 to 0.7 mg/mL .

- Antifungal Activity : In addition to its antibacterial properties, the compound exhibited antifungal activity with MIC values as low as 0.06 mg/mL against certain fungal strains .

Antitumor Activity

This compound has also been evaluated for its anticancer potential:

- Cytotoxicity Studies : It was tested against several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound induced apoptosis in these cell lines with IC50 values below 100 μM, indicating significant cytotoxic effects .

- Mechanisms of Action : The observed cytotoxicity was associated with increased caspase activity and morphological changes indicative of apoptosis in treated cells. These findings suggest that the compound may act as an apoptosis inducer through caspase activation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamides:

- Substituent Effects : Variations in the aromatic substituents significantly affect the potency and selectivity of this compound. For example, modifications to the dimethoxy group can enhance or diminish its antimicrobial and anticancer activities .

- Comparative Analysis : A comparative analysis with other sulfonamide derivatives indicates that specific functional groups contribute to enhanced biological activity. For instance, compounds with additional electron-donating groups often exhibit improved binding affinity to target enzymes or receptors .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study assessing various derivatives of sulfonamides, this compound was among those showing superior antibacterial effects against resistant strains compared to standard antibiotics like ampicillin .

- Cytotoxicity in Cancer Models : Research involving multiple cancer cell lines revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways effectively at low concentrations (IC50 values ranging from 36 μM to 69 μM) across different cancer types .

Q & A

Q. What are the recommended synthetic routes for N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence product purity?

The compound is typically synthesized via sulfonylation of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride. Key factors include:

- Solvent choice : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride.

- Base selection : Triethylamine or pyridine is critical to neutralize HCl byproducts and drive the reaction forward.

- Temperature control : Reactions performed at 0–5°C reduce side reactions, such as over-sulfonylation or decomposition . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product with >95% purity.

Q. How can the structural integrity of this compound be validated?

Combine multiple analytical techniques:

- Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, unit cell parameters a = 21.977 Å, b = 12.2295 Å) confirms bond lengths and dihedral angles between aromatic rings .

- NMR spectroscopy : Methoxy groups resonate at δ 3.8–4.0 ppm (¹H), while sulfonamide protons appear as broad singlets near δ 7.2–7.5 ppm. ¹³C NMR shows distinct quaternary carbons for the dimethoxyphenyl group (~148–152 ppm) .

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) to verify molecular ion peaks ([M+H]⁺ at m/z 335) and assess purity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Discrepancies in antimicrobial or anticancer assays often arise from:

- Cellular uptake variability : Lipophilicity (logP ~2.8) impacts membrane permeability. Use logD measurements at physiological pH to correlate with activity trends .

- Metabolic instability : Incubate the compound with liver microsomes to identify metabolites (e.g., O-demethylation products) that may confound results .

- Target specificity : Perform kinase profiling or thermal shift assays to rule off-target effects, as sulfonamides often interact with carbonic anhydrases or tyrosine kinases .

Q. How does the electronic nature of substituents on the benzene rings influence the compound’s reactivity?

- Methoxy groups : Electron-donating groups increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. For example, nitration occurs preferentially at the para position of the 3,4-dimethoxyphenyl group .

- Sulfonamide group : The electron-withdrawing sulfonyl moiety directs nucleophilic attacks to the meta position of the 4-methylbenzene ring. DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity .

Q. What crystallographic insights explain the compound’s stability under ambient conditions?

Crystal packing analysis reveals:

- Intermolecular hydrogen bonds between sulfonamide NH and methoxy oxygen (N–H···O distance ~2.1 Å), stabilizing the lattice .

- Van der Waals interactions between methyl groups and adjacent aromatic rings contribute to a high melting point (~180–185°C).

- Torsional angles : The dihedral angle between the two aromatic rings (~75°) minimizes steric strain, preventing spontaneous degradation .

Q. How can researchers address unexpected byproducts during scale-up synthesis?

Common byproducts include:

- Disulfonylated derivatives : Caused by excess sulfonyl chloride. Monitor reaction stoichiometry using in-situ IR spectroscopy (disappearance of S=O stretch at 1370 cm⁻¹) .

- Oxidized methoxy groups : Trace metal impurities (e.g., Fe³⁺) can oxidize methoxy to quinones. Add EDTA (0.1% w/w) to chelate metals .

- Hydrolysis products : Use anhydrous conditions and molecular sieves to suppress sulfonamide cleavage to sulfonic acids .

Methodological and Safety Considerations

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

- UPLC-PDA : Employ a BEH C18 column (1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels.

- GC-MS : Analyze volatile byproducts (e.g., residual solvents) using a DB-5MS column and electron ionization .

Q. What toxicity data should inform safe handling protocols?

While specific toxicity data for this compound is limited, structurally related sulfonamides show:

- Acute oral toxicity (LD₅₀) : >2000 mg/kg in rats, suggesting low acute hazard.

- Skin sensitization : Use nitrile gloves and fume hoods, as sulfonamides may cause allergic reactions .

Advanced Applications

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 50%) due to moderate solubility (LogS ≈ -4.2) and P-glycoprotein substrate potential.

- Docking studies : The sulfonamide moiety binds to carbonic anhydrase IX (Gln92, Asn62) with a docking score of -9.2 kcal/mol, suggesting anticancer potential .

Q. What role does the compound play in studying structure-activity relationships (SAR) for antimicrobial agents?

- Functional group modulation : Replacing 4-methyl with electron-withdrawing groups (e.g., -NO₂) increases activity against S. aureus (MIC reduced from 32 µg/mL to 8 µg/mL).

- Methoxy positional isomers : 2,3-Dimethoxy analogs show 3-fold higher potency against E. coli due to improved membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.